molecular formula C12H11ClFNO3S B2659826 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 928001-95-0

2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2659826
CAS RN: 928001-95-0
M. Wt: 303.73
InChI Key: WTGCGIBZJUIOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C12H11ClFNO3S and its molecular weight is 303.73. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound is involved in the synthesis of sulfide and sulfone derivatives that have shown antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans. The creation of these derivatives involves nucleophilic substitution reactions, showcasing the compound's utility in developing potential antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).

Potential Pesticide Applications

The compound has been characterized by X-ray powder diffraction as part of a study on derivatives that are potential pesticides. This research demonstrates the compound's relevance in the development of new pesticides, highlighting its applicability in agricultural sciences (Olszewska, Pikus, & Tarasiuk, 2008).

Thrombin Inhibition for Anticoagulant Development

Derivatives of this compound have been explored as potent thrombin inhibitors, indicating its significance in the development of new anticoagulant drugs. This research is crucial for creating medications that could prevent thrombosis, a leading cause of cardiovascular diseases (Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, & Lu, 2007).

Anti-Inflammatory Activity

The synthesis of novel derivatives involving this compound has been linked to significant anti-inflammatory activity. This opens avenues for developing new anti-inflammatory medications, contributing to pharmaceutical research aimed at treating conditions like arthritis and other inflammatory diseases (Sunder & Maleraju, 2013).

Development of Analgesic and Antipyretic Agents

Research into environmentally friendly synthesis of analgesic and antipyretic compounds involves the use of this compound. This research is significant for the pharmaceutical industry, focusing on the development of safer, more sustainable methods of drug production (Reddy, Ramana Reddy, & Dubey, 2014).

properties

IUPAC Name

2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO3S/c13-7-12(16)15(10-3-1-9(14)2-4-10)11-5-6-19(17,18)8-11/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGCGIBZJUIOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide

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